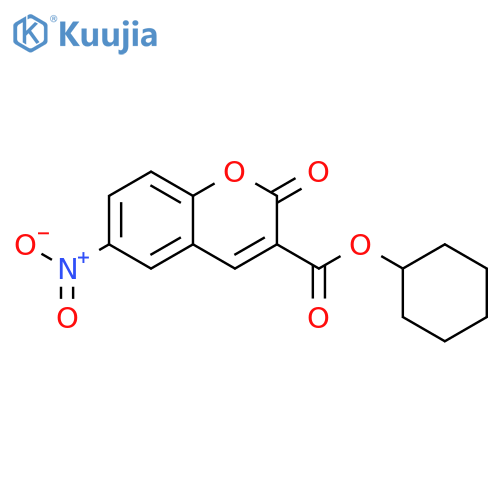Cas no 873577-78-7 (cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate)

873577-78-7 structure
商品名:cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
CAS番号:873577-78-7
MF:C16H15NO6
メガワット:317.293404817581
CID:5447443
cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
-
- インチ: 1S/C16H15NO6/c18-15(22-12-4-2-1-3-5-12)13-9-10-8-11(17(20)21)6-7-14(10)23-16(13)19/h6-9,12H,1-5H2
- InChIKey: BGEKVWADIGJWQP-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=CC=C([N+]([O-])=O)C=C2C=C1C(OC1CCCCC1)=O
cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3063-0038-2μmol |
cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate |
873577-78-7 | 90%+ | 2μl |
$57.0 | 2023-04-28 | |
| Life Chemicals | F3063-0038-15mg |
cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate |
873577-78-7 | 90%+ | 15mg |
$89.0 | 2023-04-28 | |
| Life Chemicals | F3063-0038-5μmol |
cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate |
873577-78-7 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
| Life Chemicals | F3063-0038-1mg |
cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate |
873577-78-7 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
| Life Chemicals | F3063-0038-3mg |
cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate |
873577-78-7 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
| Life Chemicals | F3063-0038-10mg |
cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate |
873577-78-7 | 90%+ | 10mg |
$79.0 | 2023-04-28 | |
| Life Chemicals | F3063-0038-10μmol |
cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate |
873577-78-7 | 90%+ | 10μl |
$69.0 | 2023-04-28 | |
| Life Chemicals | F3063-0038-2mg |
cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate |
873577-78-7 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
| Life Chemicals | F3063-0038-4mg |
cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate |
873577-78-7 | 90%+ | 4mg |
$66.0 | 2023-04-28 | |
| Life Chemicals | F3063-0038-25mg |
cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate |
873577-78-7 | 90%+ | 25mg |
$109.0 | 2023-04-28 |
cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate 関連文献
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
873577-78-7 (cyclohexyl 6-nitro-2-oxo-2H-chromene-3-carboxylate) 関連製品
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
